molecular formula C12H14BrClN4O B13106598 cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol

Cat. No.: B13106598
M. Wt: 345.62 g/mol
InChI Key: LMIPEYVDELYMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol (CAS: 1610679-50-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 5, respectively. The aminomethyl (-CH2NH-) linker connects this core to a 1-methylcyclobutanol moiety, which adopts a cis-configuration.

Properties

Molecular Formula

C12H14BrClN4O

Molecular Weight

345.62 g/mol

IUPAC Name

3-[[(3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C12H14BrClN4O/c1-12(19)3-7(4-12)5-15-10-2-9(14)17-11-8(13)6-16-18(10)11/h2,6-7,15,19H,3-5H2,1H3

InChI Key

LMIPEYVDELYMCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CNC2=CC(=NC3=C(C=NN23)Br)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves several steps. The starting materials typically include 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine and 1-methylcyclobutanol. The synthetic route involves the following steps:

    Nucleophilic Substitution Reaction: The 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes a nucleophilic substitution reaction with an amine to form the corresponding amino derivative.

    Alkylation: The amino derivative is then alkylated with 1-methylcyclobutanol under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents such as sodium iodide or silver nitrate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is used in biological studies to investigate the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through binding to the active site of enzymes or receptors, leading to changes in their conformation and activity. The specific pathways involved depend on the biological target and the context of its use.

Comparison with Similar Compounds

Key Differences :

  • Core Substitutions: ABCPP retains the pyrazolo[1,5-a]pyrimidine core but replaces the Br/Cl groups with a 4-bromoanilino substituent at position 7 and a cyano (-CN) group at position 3 .
  • Linker and Side Chain: ABCPP uses a 2-aminoethylaminomethyl linker instead of the aminomethyl-cyclobutanol group.

Implications: The cyano and anilino groups in ABCPP may enhance π-π stacking interactions in biological targets, while the target compound’s Br/Cl substituents could improve electrophilic reactivity or halogen bonding.

cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol

Key Differences :

  • Core Structure : This analog replaces the pyrazolo[1,5-a]pyrimidine core with an imidazo[1,5-a]pyrazine system, altering electronic properties and hydrogen-bonding capacity .
  • Substituents: Position 8 bears an amino (-NH2) group instead of Cl, and position 1 retains Br.
  • Physical Properties : Molecular weight = 297.15 g/mol, with a purity ≥98% for pharmaceutical applications .

OSI-906 (Cis-3-[8-amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol)

Key Differences :

  • Core and Substituents: OSI-906 incorporates a quinoline-phenyl extension at position 1 of the imidazo-pyrazine core, drastically increasing molecular weight (421.49 g/mol) .
  • Applications: OSI-906 is a known insulin-like growth factor 1 receptor (IGF-1R) inhibitor, highlighting the pharmacological relevance of cyclobutanol-linked heterocycles .

Implications: The target compound’s Br/Cl substituents could offer a distinct selectivity profile compared to OSI-906’s quinoline moiety, which enhances lipophilicity and target affinity.

Comparative Data Table

Property Target Compound ABCPP Imidazo-Pyrazine Analog OSI-906
CAS Number 1610679-50-9 Not Provided 936901-75-6 867160-71-2
Core Structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine
Key Substituents 3-Bromo, 5-Chloro 7-(4-Bromoanilino), 3-Cyano 8-Amino, 1-Bromo 1-(2-Phenyl-7-quinolinyl), 8-Amino
Molecular Weight Not Provided Not Provided 297.15 g/mol 421.49 g/mol
Applications Undisclosed (Specialized Supplier) Research Intermediate Pharmaceutical R&D IGF-1R Inhibitor

Biological Activity

The compound cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅BrClN₄O
  • Molecular Weight : 332.65 g/mol
  • CAS Number : 1610679-50-9

This compound features a cyclobutanol moiety linked to a pyrazolo-pyrimidine structure, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives similar to 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
    CompoundTarget KinaseIC50 (µM)
    Example AEGFR0.15
    Example BCDK20.10

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been well documented. Studies have shown that these compounds can exhibit significant antibacterial and antifungal activities against a range of pathogens.

  • Mechanism of Action : The antimicrobial effects are often attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans32 µg/mL

Neuroprotective Effects

Emerging research suggests that certain derivatives may also possess neuroprotective properties. These effects could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

  • Mechanism : The neuroprotective activity may be linked to the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of various pyrazolo[1,5-a]pyrimidines. It was found that modifications at the C7 position significantly enhanced potency against breast cancer cell lines.
  • Antimicrobial Efficacy :
    • Research reported in Antimicrobial Agents and Chemotherapy demonstrated that certain pyrazolo derivatives had potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents.
  • Neuroprotection :
    • A recent investigation published in Neuropharmacology examined the neuroprotective effects of a closely related compound in models of oxidative stress-induced neuronal damage, showing promising results in reducing cell death and maintaining neuronal viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.